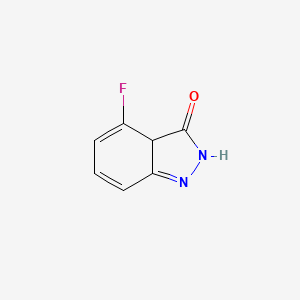
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is a complex organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of the amino group and the ribofuranosyl moiety makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate nitriles and amines under acidic or basic conditions.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced into the triazine ring.
Attachment of the Ribofuranosyl Moiety: This is typically done through glycosylation reactions, where the ribofuranosyl group is attached to the triazine ring using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.
科学研究应用
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of various materials and chemicals, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione,4,6-dimethyl-: Another triazine derivative with different functional groups.
3-Methyl-6-aza-thymin: A triazine compound with a methyl group and aza substitution.
3,5-Dimethyl-6-aza-uracil: A triazine derivative with dimethyl and aza substitutions.
Uniqueness
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ribofuranosyl moiety, in particular, distinguishes it from other triazine derivatives and contributes to its diverse applications in scientific research.
属性
分子式 |
C8H12N4O7P+ |
|---|---|
分子量 |
307.18 g/mol |
IUPAC 名称 |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H11N4O7P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(18-7)11-19-20(16)17/h1-2,4-7,11,13-14H,(H2-,9,10,15,16,17)/p+1/t4-,5+,6-,7+/m0/s1 |
InChI 键 |
AVTREUAGMHQRDI-BNHYGAARSA-O |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NO[P+](=O)O)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NO[P+](=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)



![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)



![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)
